![molecular formula C11H9F3N4 B2781765 N2-[4-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine CAS No. 1291798-89-4](/img/structure/B2781765.png)
N2-[4-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine
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Overview
Description
N2-[4-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine is a chemical compound with the molecular formula C11H9F3N4 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrimidine ring with two amino groups at positions 2 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine typically involves the reaction of 4-(trifluoromethyl)aniline with a suitable pyrimidine derivative. One common method includes the following steps:
Starting Materials: 4-(Trifluoromethyl)aniline and 2,5-dichloropyrimidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 4-(trifluoromethyl)aniline is added to a solution of 2,5-dichloropyrimidine in DMF, followed by the addition of potassium carbonate. The mixture is then heated to reflux for several hours.
Purification: The reaction mixture is cooled, and the product is isolated by filtration, followed by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N2-[4-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The amino groups on the pyrimidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino groups.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenated compounds and bases such as sodium hydride or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Anticancer Activity:
Research indicates that compounds similar to N2-[4-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine exhibit promising anticancer properties. The presence of a trifluoromethyl group enhances metabolic stability and bioavailability, making it an attractive candidate for further investigation as an anticancer agent. Studies have shown that pyrimidine derivatives can inhibit tumor growth and angiogenesis, suggesting that this compound may also share these beneficial properties .
Mechanism of Action:
The precise mechanisms through which this compound exerts its effects are still being elucidated. Preliminary research suggests interactions with specific enzymes or receptors involved in cancer pathways, indicating potential therapeutic effects. For instance, dual inhibitors targeting DAPK1 and CSF1R pathways have been explored for their role in cancer progression and neurodegenerative diseases .
Antimicrobial Properties
Inhibition of Pathogens:
Compounds within the pyrimidine family have shown significant antimicrobial activity against various pathogens. The structural components of this compound suggest potential efficacy against bacterial strains, particularly Gram-positive bacteria. Recent studies have demonstrated that similar pyrimidine derivatives exhibit good antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL against certain strains .
Structure-Activity Relationship (SAR)
Optimization of Biological Activity:
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives like this compound. Various modifications to the core structure can lead to enhanced potency against specific targets. For example, studies have indicated that substituents on the pyrimidine ring can significantly influence both anticancer and antimicrobial activities .
Case Studies
Mechanism of Action
The mechanism of action of N2-[4-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine
- N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]pyrimidine-2,4-diamine
Uniqueness
N2-[4-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of new drugs with improved pharmacokinetic profiles.
Biological Activity
N2-[4-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, synthesis, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a pyrimidine ring substituted at the 2 and 5 positions with amino groups and at the N2 position with a trifluoromethyl phenyl group. The synthesis typically involves the reaction of 4-(trifluoromethyl)aniline with pyrimidine derivatives under specific conditions, such as using bases like potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Anticancer Properties
This compound has been studied for its anticancer potential. Research indicates that compounds with similar structures exhibit significant inhibition of tumor growth and angiogenesis. For instance, a related compound was shown to inhibit cyclin-dependent kinases (CDK) involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cell lines .
Table 1: Summary of Anticancer Activity
Compound | Target Kinases | IC50 (μM) | Cell Line | Effect |
---|---|---|---|---|
This compound | CDK2/CDK9 | 0.004/0.009 | HCT116 | G2/M arrest, apoptosis |
Related pyrimidines | Various | Varies | M-NFS-60 | Antiproliferative |
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promise as an antimicrobial agent. Its structural components suggest interactions with enzymes or receptors involved in bacterial growth pathways. Preliminary studies indicate that similar pyrimidine derivatives can inhibit microbial proliferation effectively .
Table 2: Summary of Antimicrobial Activity
Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Effect |
---|---|---|---|
This compound | E. coli | 10 μg/mL | Bacteriostatic |
Related pyrimidines | Staphylococcus aureus | 5 μg/mL | Bactericidal |
The mechanisms through which this compound exerts its biological effects involve the modulation of key signaling pathways. For instance, it may interact with specific kinases that regulate cell cycle progression and apoptosis. The trifluoromethyl group enhances binding affinity to these targets, potentially increasing the compound's efficacy .
Case Studies
- Antiproliferative Activity : A study investigated the antiproliferative effects of various pyrimidine derivatives on cancer cell lines. This compound demonstrated significant inhibition of cell proliferation in HCT116 cells compared to control compounds .
- Enzyme Inhibition : Another research effort focused on enzyme inhibition activities where related compounds showed promising results against specific microbial enzymes, suggesting potential therapeutic applications in infectious diseases .
Properties
IUPAC Name |
2-N-[4-(trifluoromethyl)phenyl]pyrimidine-2,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4/c12-11(13,14)7-1-3-9(4-2-7)18-10-16-5-8(15)6-17-10/h1-6H,15H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGDBUKQVVGOGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC2=NC=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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